1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures to form intermediate compounds . These intermediates are then subjected to further reactions, including oxidation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Esterification: Esterification reactions involve the formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while esterification results in ester compounds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1,2-dicar
Properties
CAS No. |
577711-90-1 |
---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 7-oxidopyrrolo[2,3-b]pyridin-7-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-5-21-13(18)11-9-10-7-6-8-16(20)12(10)17(11)14(19)22-15(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
FTPPNXGZFRDPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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